2-(3,5-Dimethyl-1h-pyrazol-1-yl)pyridin-3-amine
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Overview
Description
2-(3,5-Dimethyl-1h-pyrazol-1-yl)pyridin-3-amine is a heterocyclic compound that features both pyrazole and pyridine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of both pyrazole and pyridine moieties in its structure allows for diverse chemical reactivity and biological activity.
Mechanism of Action
Target of Action
Similar compounds have been known to target various enzymes and receptors, contributing to their broad range of biological activities .
Mode of Action
It’s worth noting that compounds with similar structures have shown to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been reported to influence various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
The compound is known to be a liquid at room temperature, which could potentially influence its bioavailability .
Result of Action
Similar compounds have been reported to exhibit a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Analysis
Biochemical Properties
Compounds containing pyrazole rings have been found to interact with various enzymes and proteins . For example, some pyrazole derivatives have shown anti-tubercular activity against Mycobacterium tuberculosis strain
Cellular Effects
The cellular effects of 2-(3,5-Dimethyl-1h-pyrazol-1-yl)pyridin-3-amine are also not well-understood. It is known that pyrazole derivatives can have various effects on cells. For instance, some pyrazole derivatives have shown cytotoxicity against human prostate cancer cell line DU-145
Molecular Mechanism
It is possible that it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that the compound has a melting point of 245 °C and a boiling point of 122 °C under a pressure of 3 Torr .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethyl-1h-pyrazol-1-yl)pyridin-3-amine typically involves the reaction of 3-amino-2-chloropyridine with 3,5-dimethylpyrazole under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide or dimethyl sulfoxide, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize by-products. Continuous flow reactors may be employed to enhance the efficiency and safety of the process, allowing for better control over reaction parameters and improved scalability .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethyl-1h-pyrazol-1-yl)pyridin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid in solvents like acetonitrile or dichloromethane.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents such as ethanol or tetrahydrofuran.
Substitution: Various nucleophiles (e.g., alkyl halides, acyl chlorides) in the presence of a base like potassium carbonate or sodium hydride.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the amino group.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
2-(3,5-Dimethyl-1h-pyrazol-1-yl)pyridazin-3-amine: Similar structure with a pyridazine ring instead of a pyridine ring.
2-(3,5-Dimethyl-1h-pyrazol-1-yl)thiazolo[4,5-b]pyridine: Contains a thiazole ring fused with a pyridine ring.
6-(3,5-Dimethyl-1h-pyrazol-1-yl)pyridazin-3-yl thioacetohydrazide: Features a pyridazine ring and a thioacetohydrazide group.
Uniqueness
2-(3,5-Dimethyl-1h-pyrazol-1-yl)pyridin-3-amine is unique due to its specific combination of pyrazole and pyridine rings, which imparts distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for further research and development .
Properties
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)pyridin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-7-6-8(2)14(13-7)10-9(11)4-3-5-12-10/h3-6H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEJKDZHMMJUZHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=C(C=CC=N2)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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